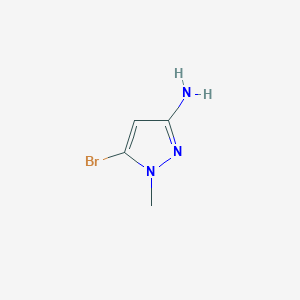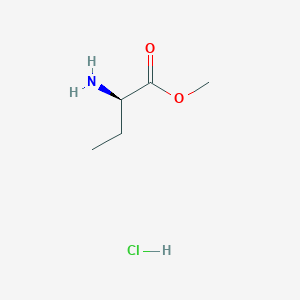
2-氨基-1-(4-甲氧基苯基)乙酮盐酸盐
描述
2-Amino-4′ -methoxyacetophenone hydrochloride is an organic building block.
科学研究应用
医药中间体
该化合物在合成各种药物中用作宝贵的中间体。 它在生产肾上腺素类似物化合物如辛胺盐酸盐方面特别有用 。 能够有效地生产这些中间体对于开发能够与人体肾上腺素系统相互作用的药物至关重要,肾上腺素系统参与广泛的生理反应。
有机合成
作为一种有机结构单元,MFCD00193078 用于合成复杂的有机分子 。 它的结构允许进一步的化学修饰,使其成为在药物化学和材料科学领域创造具有潜在应用的新化合物的通用试剂。
催化剂开发
该化合物用于专注于开发新催化剂的研究 。 催化剂是能够提高化学反应速度而不被消耗的物质,它们在工业过程和实验室研究中都是必不可少的。
分析化学
在分析化学中,2-氨基-4’-甲氧基苯乙酮盐酸盐 可以用作标准物质或参照物质 。 它定义明确的特性使研究人员能够校准仪器并验证分析方法,从而确保化学分析的准确性和可靠性。
化学教育
由于其合成和反应有据可查,该化合物经常在教育环境中使用,以教授学生有关有机化学原理的知识 。 它提供了一个关于化学合成和有机化合物处理的实际例子。
材料科学
研究人员利用MFCD00193078 在材料科学领域开发具有特定所需特性的新材料 。 它的分子结构可以整合到更大的系统中,有可能导致具有独特特性的新型材料的产生。
生物化学研究
该化合物也可能在生物化学研究中发挥作用,其中它可以用来研究酶反应或作为合成生物分子的前体 。 了解这些生物化学过程对于开发新的疗法和诊断方法至关重要。
环境化学
在环境化学中,2-氨基-4’-甲氧基苯乙酮盐酸盐 可用于研究降解过程或作为污染研究中的模型化合物 。 它帮助科学家了解有机污染物如何在环境中分解以及如何减轻其影响。
作用机制
Target of Action
It is known that this compound is useful as an intermediate for drugs . It is particularly beneficial as a pharmaceutical intermediate for adrenaline analog compounds such as octopamine hydrochloride .
Mode of Action
It is synthesized from anisole and chloroacetyl chloride by friedel-track reaction, demethylated, acetylated using acetic anhydride, and then condensed .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-amino-1-(4-methoxyphenyl)ethanone hydrochloride. For instance, the compound should be stored in a dark place, away from moisture . These conditions help maintain the stability of the compound, ensuring its efficacy when used in drug synthesis.
属性
IUPAC Name |
2-amino-1-(4-methoxyphenyl)ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c1-12-8-4-2-7(3-5-8)9(11)6-10;/h2-5H,6,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZVYWBMMOSHMRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90500069 | |
| Record name | 2-Amino-1-(4-methoxyphenyl)ethan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90500069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3883-94-1 | |
| Record name | 3883-94-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42439 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Amino-1-(4-methoxyphenyl)ethan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90500069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-4'-methoxyacetophenone hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2,3-Dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid](/img/structure/B1281863.png)



![6-[(Prop-2-en-1-yl)amino]pyridazin-3(2H)-one](/img/structure/B1281880.png)


![2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B1281886.png)
